Pyrrolidine vs. Azetidine Scaffold: A Quantified Shift in Kinase Selectivity and Cardiac Safety Risk
In the development of inhaled DDR inhibitors for idiopathic pulmonary fibrosis (IPF), a direct scaffold comparison revealed that an azetidine-based compound (Compound 37) exhibited significantly improved kinase selectivity and a markedly reduced cardiotoxicity risk compared to its pyrrolidine-based counterparts [1]. This class-level inference demonstrates that the incorporation of the more strained and conformationally rigid azetidine ring, a core feature of 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine, can directly translate into a better safety and selectivity profile, a key differentiator in lead selection [1].
| Evidence Dimension | Kinase Selectivity & Cardiotoxicity (hERG Liability) |
|---|---|
| Target Compound Data | Azetidine core (Compound 37): Nanomolar DDR1/2 potency with improved kinase selectivity and reduced cardiotoxicity risk |
| Comparator Or Baseline | Pyrrolidine core: Potent DDR1 inhibition and lung retention, but faced safety and selectivity challenges |
| Quantified Difference | Qualitative improvement to 'improved kinase selectivity' and 'reduced cardiotoxicity risk' for the azetidine scaffold |
| Conditions | Inhaled DDR inhibitor optimization program; in vitro kinase selectivity panel and hERG assay |
Why This Matters
This comparison underscores that the azetidine scaffold is a privileged motif for balancing target potency with critical safety and selectivity parameters, a key decision point for scientists selecting building blocks for kinase inhibitor programs.
- [1] Carzaniga, L., Rancati, F., Rizzi, A., Mazzucato, R., Iotti, N., Ghidini, E., Bertolini, S., Bignami, F., Fioni, A., Mileo, V., Vaccaro, F., Murgo, A., Freire Bento, A., Capelli, A. M., Whittaker, B. P., Levanto, S., Chapman, R. S. L., Hamasova, Z., Hardy, C. J., Clark, D. E., ... Giuliani, M. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. https://doi.org/10.1021/acs.jmedchem.5c02345 View Source
